molecular formula C19H34O4 B14347116 Methyl 8-(5-hexyl-4-oxooxolan-2-YL)octanoate CAS No. 90735-25-4

Methyl 8-(5-hexyl-4-oxooxolan-2-YL)octanoate

Cat. No.: B14347116
CAS No.: 90735-25-4
M. Wt: 326.5 g/mol
InChI Key: FCBZNUMHQWUPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate is a chemical compound known for its unique structure and properties It is an ester derivative, characterized by the presence of a hexyl group and an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate typically involves the esterification of octanoic acid with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release octanoic acid, which can then participate in various metabolic pathways. The oxolan ring and hexyl group may also interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

90735-25-4

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 8-(5-hexyl-4-oxooxolan-2-yl)octanoate

InChI

InChI=1S/C19H34O4/c1-3-4-5-10-13-18-17(20)15-16(23-18)12-9-7-6-8-11-14-19(21)22-2/h16,18H,3-15H2,1-2H3

InChI Key

FCBZNUMHQWUPDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(=O)CC(O1)CCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.